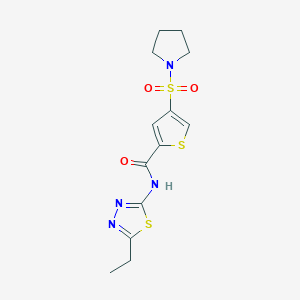

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" often involves multistep reactions that include cyclization, substitution, and complexation steps. For example, the synthesis of polynuclear complexes using a multidentate ligand derived from a thiadiazole compound involves reactions with inorganic ZnII and CdII salts, demonstrating the compound's potential for forming complex structures (Shen et al., 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole-containing compounds can be complex, with potential for polynuclear complexes. Single-crystal X-ray analysis is commonly used to determine the crystal structures, providing insight into the arrangement and bonding of the molecules. This analysis is crucial for understanding the compound's chemical behavior and interactions (Shen et al., 2008).

Chemical Reactions and Properties

Thiadiazole compounds participate in a variety of chemical reactions, including cyclocondensation and oxidative dimerization, leading to a wide range of heterocyclic compounds. These reactions are influenced by the thiadiazole moiety's reactivity, which can be utilized to synthesize diverse derivatives with potential biological activities (Takikawa et al., 1985).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and thermal stability, are significant for their practical applications. For instance, the thermal properties and decomposition kinetics of thiadiazole-based polynuclear complexes have been studied, providing valuable information on their stability and thermal behavior (Shen et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for forming complexes, are essential for understanding the compound's interactions and reactions. The thiadiazole moiety, in particular, contributes to the compound's ability to form complexes with metals, as seen in the synthesis of polynuclear complexes (Shen et al., 2008).

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

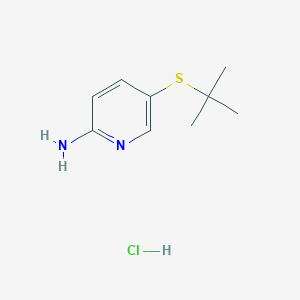

A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, starting from a precursor related to the compound of interest. These compounds were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The research highlights the potential of thiadiazole derivatives in developing new insecticides (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

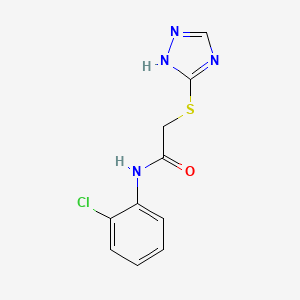

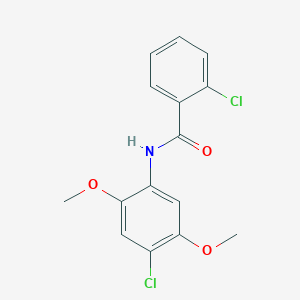

Research has also delved into the antimicrobial and anticancer activities of thiadiazole derivatives. For instance, Başoğlu et al. (2013) synthesized compounds containing thiadiazole and other heterocyclic nuclei, investigating their antimicrobial, antilipase, and antiurease activities. This study provides a basis for further exploration of such compounds in medical chemistry, particularly in developing treatments for infections and cancer (Başoğlu et al., 2013).

Synthesis and Characterization of Heterocycles

The chemical versatility of thiadiazole derivatives is further exemplified in studies focused on the synthesis of complex heterocyclic structures. Takikawa et al. (1985) demonstrated the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the potential of thiadiazole derivatives in the creation of novel compounds with various scientific applications, including as intermediates in organic synthesis (Takikawa et al., 1985).

Novel Copolymer Catalysts for Cyclocondensation Reactions

Gomha et al. (2015) reported on the use of chitosan-grafted-poly(4-vinylpyridine) as a novel basic catalyst in the synthesis of arylazothiazoles and 1,3,4-thiadiazoles, emphasizing the role of innovative catalysts in facilitating the synthesis of thiadiazole derivatives and enhancing their anticancer activity (Gomha et al., 2015).

Eigenschaften

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S3/c1-2-11-15-16-13(22-11)14-12(18)10-7-9(8-21-10)23(19,20)17-5-3-4-6-17/h7-8H,2-6H2,1H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBJNYZGKRSRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)